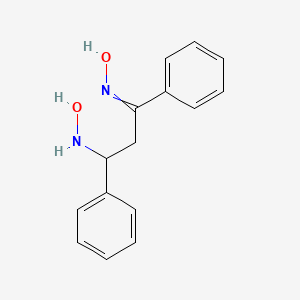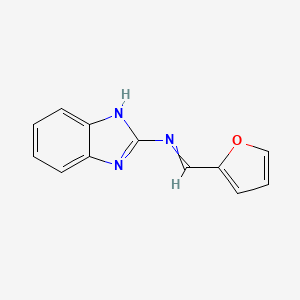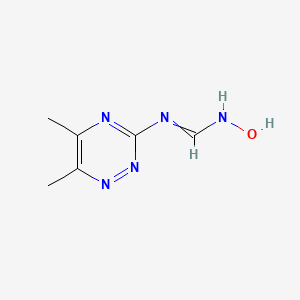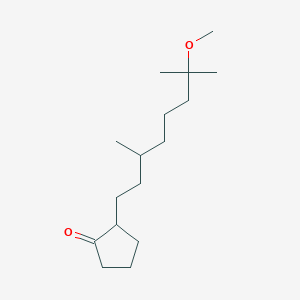![molecular formula C11H21NOS B14599776 1-[(3-Isocyanatopropyl)sulfanyl]heptane CAS No. 60853-03-4](/img/structure/B14599776.png)
1-[(3-Isocyanatopropyl)sulfanyl]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Isocyanatopropyl)sulfanyl]heptane is an organic compound with the molecular formula C11H21NOS It contains an isocyanate group, a sulfanyl group, and a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]heptane typically involves the reaction of heptane with 3-isocyanatopropyl sulfide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Applications De Recherche Scientifique
1-[(3-Isocyanatopropyl)sulfanyl]heptane has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]heptane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3-Isocyanatopropyl)sulfanyl]hexane
- 1-[(3-Isocyanatopropyl)sulfanyl]octane
- 1-[(3-Isocyanatopropyl)sulfanyl]nonane
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]heptane is unique due to its specific chain length and the presence of both isocyanate and sulfanyl groups
Propriétés
Numéro CAS |
60853-03-4 |
|---|---|
Formule moléculaire |
C11H21NOS |
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
1-(3-isocyanatopropylsulfanyl)heptane |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-6-9-14-10-7-8-12-11-13/h2-10H2,1H3 |
Clé InChI |
FRODWLRKACLWSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
